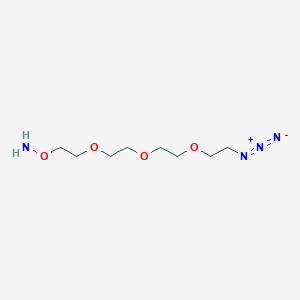

Aminooxy-PEG3-azide

Vue d'ensemble

Description

Aminooxy-PEG3-azide (CAS: 1306615-51-9) is a bifunctional polyethylene glycol (PEG) linker featuring two reactive groups:

- Aminooxy group: Reacts with aldehydes or ketones to form stable oxime bonds under mild conditions .

- Azide group: Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkynes, bicyclononyne (BCN), or dibenzocyclooctyne (DBCO) to form triazole linkages .

Méthodes De Préparation

Synthesis Strategies for Aminooxy-PEG3-Azide

The synthesis of this compound revolves around modular functionalization of a PEG3 backbone. Two primary strategies dominate the literature: sequential nucleophilic substitution and protected-group chemistry .

Sequential Nucleophilic Substitution

This approach leverages the reactivity of PEG3 diol derivatives. The hydroxyl groups are sequentially replaced with azide and aminooxy functionalities via nucleophilic substitution. For instance, mono-tosylation of PEG3 diol (HO-PEG3-OH) enables selective displacement by sodium azide (NaN₃) to yield azide-PEG3-OH. The remaining hydroxyl group is then activated (e.g., tosylation or mesylation) and substituted with hydroxylamine derivatives to introduce the aminooxy group .

Protected-Group Chemistry

To prevent unwanted side reactions, the aminooxy group is often introduced as a protected derivative. Boc (tert-butyloxycarbonyl) protection is commonly employed. In this method, Boc-aminooxy-PEG3-azide is synthesized first, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid) to yield the final product . This strategy ensures high regioselectivity and minimizes side reactions during PEG functionalization .

Step-by-Step Synthetic Procedures

Aminooxy Group Installation

-

Second Tosylation :

The remaining hydroxyl group in N₃-PEG3-OH is tosylated under conditions similar to step 2.1. -

Hydroxylamine Displacement :

Tosylated N₃-PEG3-OTs reacts with hydroxylamine (NH₂OH) in ethanol/water (1:1) at 50°C for 12 hours. The aminooxy group replaces the tosyl group, yielding crude this compound .

Boc-Protected Route

-

Boc-Aminooxy Intermediate :

Boc-protected hydroxylamine (Boc-NH-O-) is coupled to PEG3 using carbodiimide chemistry, forming Boc-aminooxy-PEG3-OH. -

Azide Functionalization :

The hydroxyl end is tosylated and displaced with NaN₃ as described above. -

Deprotection :

Boc removal via TFA/DCM (1:1) yields this compound .

Purification Techniques

Crude products are purified via:

-

Size Exclusion Chromatography (SEC) : Removes unreacted PEG3 diol and tosyl byproducts .

-

Reverse-Phase HPLC : Achieves >95% purity using a C18 column with acetonitrile/water gradients .

-

Dialysis : For large-scale preparations, dialysis against deionized water (MWCO 500 Da) eliminates salts and small molecules .

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR : Key peaks include δ 3.6–3.8 ppm (PEG backbone), δ 3.3 ppm (N₃-CH₂), and δ 1.4 ppm (Boc group in intermediates) .

-

FTIR : Azide stretch at 2100 cm⁻¹; aminooxy N-O stretch at 950 cm⁻¹ .

-

Mass Spectrometry : MALDI-TOF confirms molecular weight (MW: 234.25 g/mol) .

Purity Assessment

-

HPLC : Retention time (~8.2 min) correlates with reference standards .

-

Elemental Analysis : Matches theoretical values for C₈H₁₈N₄O₄ (C: 41.02%, H: 7.74%, N: 23.92%) .

Optimization Strategies

Reaction Solvent Screening

| Solvent | Azide Yield (%) | Aminooxy Yield (%) |

|---|---|---|

| DMF | 92 | 85 |

| DMSO | 88 | 78 |

| Ethanol | 75 | 65 |

DMF maximizes yields due to superior nucleophilicity stabilization .

Temperature and Time

-

Azide Substitution : 60°C for 24 hours optimizes NaN₃ reactivity without PEG degradation .

-

Aminooxy Installation : 50°C for 12 hours balances reaction rate and byproduct formation .

Scale-Up Considerations

Industrial synthesis (e.g., Biopharma PEG, AxisPharm) employs continuous-flow reactors to enhance reproducibility . Key challenges include:

-

Exothermic Reactions : Controlled via jacketed reactors and slow reagent addition.

-

Cost Efficiency : Recycling DMF and NaN₃ reduces material costs .

Applications in Bioconjugate Synthesis

This compound serves as a linchpin in:

Analyse Des Réactions Chimiques

Types of Reactions

Aminooxy-PEG3-azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with alkyne, BCN, and DBCO to form stable triazole linkages via CuAAC or SPAAC reactions

Bioconjugation Reactions: The aminooxy group reacts with aldehydes to form oxime bonds. .

Common Reagents and Conditions

CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.

SPAAC Reactions: Strain-promoted reactions do not require a catalyst and are performed under mild conditions.

Bioconjugation: Aldehydes are used as reactants, and the reactions are typically carried out in aqueous media at neutral pH

Major Products Formed

Triazole Linkages: Formed from the reaction of the azide group with alkyne, BCN, or DBCO.

Oxime Bonds: Formed from the reaction of the aminooxy group with aldehydes.

Hydroxylamine Linkages: Formed from the reaction of the aminooxy group with aldehydes in the presence of a reductant

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C8H18N4O4

- Molecular Weight : 234.3 g/mol

- CAS Number : 1306615-51-9

- Purity : ≥95%

Functional Groups

- Aminooxy Group : Facilitates oxime bond formation with aldehydes.

- Azide Group : Engages in click chemistry reactions, particularly with alkynes.

Applications

Aminooxy-PEG3-azide has a wide range of applications across different scientific disciplines:

Bioconjugation

The aminooxy group allows for the formation of stable oxime bonds with aldehyde-containing biomolecules. This property is utilized for:

- Protein Labeling : Enabling the attachment of fluorescent tags or other functional groups to proteins.

- Drug Development : Linking therapeutic agents to biomolecules for targeted delivery.

Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in the synthesis of ADCs, providing a non-cleavable connection between antibodies and cytotoxic drugs. This application is critical for developing targeted cancer therapies that minimize side effects on healthy tissues .

Nanotechnology

In nanomedicine, this compound is used to functionalize nanoparticles for drug delivery systems. Its ability to form stable conjugates enhances the efficacy and specificity of nanoparticle-based therapies .

Cell Culture and Tissue Engineering

The compound can be employed to modify surfaces or scaffolds in tissue engineering, promoting cell adhesion and growth through specific interactions with biomolecules .

Research Tools

This compound is instrumental in various research methodologies, including:

- Fluorescent Labeling : It facilitates the visualization of proteins and other biomolecules.

- Immobilization Techniques : Used for attaching proteins to solid supports for purification or analysis.

Case Study 1: Enhanced Protein Labeling

In a study examining the efficiency of various catalysts for oxime ligation, researchers demonstrated that using this compound significantly improved the labeling efficiency of aldehyde-functionalized proteins compared to traditional methods . The incorporation of phenylenediamine as a catalyst further accelerated the reaction, allowing for rapid conjugation under mild conditions.

Case Study 2: ADC Development

Research focused on the development of ADCs using this compound showed that this linker provided a stable bond between the antibody and cytotoxic agent, resulting in enhanced therapeutic efficacy against tumor cells while reducing off-target effects . The study highlighted the importance of linker stability in maintaining drug activity.

Case Study 3: Nanoparticle Functionalization

A project utilizing this compound for functionalizing nanoparticles demonstrated its effectiveness in improving drug delivery systems. By attaching therapeutic agents via oxime bonds, researchers achieved targeted delivery to specific cell types, enhancing treatment outcomes in preclinical models .

Mécanisme D'action

The mechanism of action of Aminooxy-PEG3-azide involves its functional groups:

Azide Group: Reacts with alkyne, BCN, and DBCO to form triazole linkages via Click Chemistry. This reaction is highly specific and efficient, making it useful for bioconjugation and drug delivery applications.

Aminooxy Group: Reacts with aldehydes to form oxime bonds, which are stable and resistant to hydrolysis. .

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular formula : C₈H₁₈N₄O₄

- Molecular weight : 234.3 g/mol

- PEG spacer : 3 ethylene glycol units (PEG3), enhancing solubility and reducing steric hindrance .

- Storage: Recommended at -5°C to prevent degradation of the sensitive aminooxy group .

Structural and Functional Differences

Reactivity and Stability

- This compound vs. Aminoxyacetamide-PEG3-azide: The acetamide group in Aminoxyacetamide-PEG3-azide may improve stability during storage but could slightly reduce reaction kinetics due to steric effects . Both compounds are used in ADC synthesis, but this compound is more common in PROTAC applications .

- This compound vs. Biotin-PEG4-azide: Biotin-PEG4-azide includes a biotin tag for streptavidin-based purification, whereas this compound offers dual conjugation capabilities .

- This compound vs. MeO-PEG-N3: MeO-PEG-N3 lacks the aminooxy group, limiting its use to single-step click chemistry. This makes this compound superior for sequential conjugation strategies .

PEG Length Impact

- Shorter PEG chains (PEG1-PEG3) :

Key Research Findings

ADC Synthesis: this compound demonstrated superior stability in ADC linker systems compared to hydrazide-based alternatives, with >95% conjugation efficiency under optimized conditions . In contrast, Aminoxyacetamide-PEG3-azide showed a 10% reduction in reaction rate due to its acetamide group .

PROTAC Assembly: this compound enabled efficient linkage of E3 ligase ligands to target protein binders, achieving nanomolar-level degradation efficiency in cellular assays .

Click Chemistry Efficiency: The azide group in this compound reacted with DBCO-functionalized liposomes with >90% efficiency, outperforming methoxy-terminated azides (e.g., MeO-PEG-N3) by 20% .

Practical Considerations

- Storage: Aminooxy-containing compounds require low-temperature storage (-5°C to -20°C) and immediate use to prevent oxidation .

- Cost: this compound is priced competitively (~$200/mg), while biotinylated variants (e.g., Biotin-PEG4-azide) are 30–50% more expensive due to additional functionalization .

Activité Biologique

Aminooxy-PEG3-azide is a versatile compound that plays a significant role in bioconjugation and the development of targeted therapeutics, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology. This article provides an overview of its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an aminooxy group and an azide moiety linked through a polyethylene glycol (PEG) spacer. This configuration enhances its solubility and biocompatibility, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H26N4O6 |

| Molecular Weight | 334.369 g/mol |

| CAS Number | 1235514-15-4 |

| LogP | 0.98 |

The aminooxy group in this compound is crucial for its biological activity as it facilitates the formation of stable covalent bonds with carbonyl-containing biomolecules, such as aldehydes and ketones. This property is exploited in bioconjugation techniques to attach various biomolecules, including peptides, proteins, and nucleic acids.

The azide group allows for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which further enhances its utility in creating complex biomolecular architectures.

1. Bioconjugation

This compound is extensively used in bioconjugation to create targeted drug delivery systems. Its ability to selectively conjugate with biomolecules enables the development of novel therapeutics that can improve the efficacy and specificity of treatments.

2. PROTAC Development

As a PEG-based linker in PROTACs, this compound connects two ligands: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This dual action promotes the degradation of specific proteins involved in disease processes, particularly cancer.

Case Study 1: Targeted Cancer Therapy

In a study published by Zhao et al. (2020), this compound was utilized to synthesize a PROTAC targeting a specific oncogenic protein. The results demonstrated that this approach led to significant degradation of the target protein in cancer cell lines, resulting in reduced cell proliferation and increased apoptosis rates .

Case Study 2: Bioconjugation for Imaging

Another investigation explored the use of this compound for bioconjugating imaging agents to antibodies. This method enhanced the visibility of tumor cells in imaging studies, providing a powerful tool for cancer diagnostics .

Q & A

Basic Questions

Q. What is the structural and functional role of Aminooxy-PEG3-azide in antibody-drug conjugates (ADCs)?

this compound is a heterobifunctional linker comprising three polyethylene glycol (PEG) units, an aminooxy group, and an azide. The aminooxy group reacts with aldehyde/ketone groups (e.g., glycans on antibodies) to form stable oxime bonds, while the azide enables copper-catalyzed alkyne-azide cycloaddition (CuAAC) for payload conjugation. The PEG spacer enhances solubility, reduces steric hindrance, and improves pharmacokinetics .

Q. How should this compound be stored to ensure stability?

Due to the reactivity of the aminooxy group, the compound should be stored under inert gas (argon or nitrogen) at -20°C in anhydrous conditions. Avoid prolonged storage (>1 week) and exposure to aldehydes/ketones, moisture, or light. Aliquot before use to minimize freeze-thaw cycles .

Q. What analytical methods are recommended for characterizing this compound purity and conjugation efficiency?

Use nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., δ 3.6–3.8 ppm for PEG protons). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while mass spectrometry (MS) validates molecular weight. For conjugation, monitor azide conversion via infrared spectroscopy (FT-IR, ~2100 cm⁻¹ for azide stretch) or fluorometric assays post-CuAAC .

Advanced Research Questions

Q. How can reaction conditions for oxime ligation be optimized to minimize side products?

Oxime formation between aminooxy and carbonyl groups is pH-dependent. Use a buffer system (e.g., 100 mM sodium acetate, pH 4.5–5.5) with 10–20 mM aniline as a nucleophilic catalyst. Temperature optimization (4–25°C) and stoichiometric excess of the aminooxy component (1.5–2×) improve yields. Monitor reaction progress via HPLC to detect unreacted aldehydes/ketones .

Q. What strategies resolve contradictions in reported reaction yields for CuAAC with this compound?

Discrepancies often arise from copper source purity, ligand choice (e.g., TBTA vs. THPTA), or oxygen presence. Systematically vary:

- Copper concentration (0.1–1 mM CuSO₄).

- Reducing agent (sodium ascorbate vs. tris-carboxyethylphosphine).

- Reaction time (1–24 hrs). Use statistical tools (e.g., ANOVA) to identify significant variables. Include negative controls (e.g., no copper) to rule out non-specific binding .

Q. How does PEG chain length (PEG3 vs. PEG4/PEG8) impact ADC stability and target engagement?

Longer PEG chains (e.g., PEG4/PEG8) increase hydrodynamic radius, improving solubility but potentially reducing cellular uptake. Compare in vitro cytotoxicity (IC₅₀) and plasma stability (via LC-MS/MS) across PEG variants. For in vivo studies, track pharmacokinetics (half-life, AUC) and tumor accumulation (fluorescence imaging) to balance solubility and efficacy .

Q. What challenges arise when using this compound in PROTAC synthesis?

The linker’s rigidity and length influence ternary complex formation between the target protein, E3 ligase, and PROTAC. Optimize PEG length to balance proteasome recruitment efficiency and steric flexibility. Validate degradation efficiency (western blot for target protein levels) and selectivity (off-target profiling via CRISPR screens) .

Q. How can researchers ensure reproducibility when citing literature protocols for this compound applications?

Document all variables: reagent lot numbers, solvent purity (e.g., anhydrous DMSO), and equipment calibration (e.g., HPLC column age). Use standardized reporting frameworks (e.g., MIAME for microarray data) and share raw data in repositories like Zenodo. Cross-validate results with orthogonal methods (e.g., SPR vs. ELISA for binding affinity) .

Q. Methodological Best Practices

Q. What steps mitigate low conjugation yields in CuAAC reactions?

- Purify reactants via flash chromatography or dialysis to remove impurities (e.g., amines, thiols).

- Degas solvents to minimize copper oxidation.

- Use a 1:1.2 molar ratio (azide:alkyne) to ensure complete conversion.

- Quench residual copper with EDTA post-reaction to prevent interference in downstream assays .

Q. How should researchers address ethical considerations in ADC/PROTAC studies involving this compound?

Follow institutional guidelines for chemical safety (e.g., fume hood use, waste disposal). Disclose all conflicts of interest (e.g., commercial linker variants) and cite primary literature (avoid predatory journals). For animal studies, include dose-response curves to justify linker concentrations and minimize unnecessary testing .

Propriétés

IUPAC Name |

O-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O4/c9-12-11-1-2-13-3-4-14-5-6-15-7-8-16-10/h1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRXFPCTWIFEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCON)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.